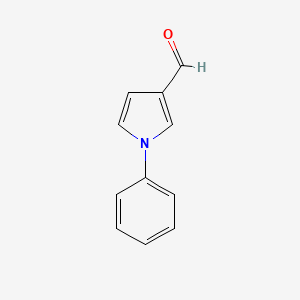
1-phenyl-1H-pyrrole-3-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Phenyl-1H-pyrrole-3-carbaldehyde is a chemical compound that belongs to the pyrrole family . It has a molecular weight of 171.2 and its IUPAC name is 1-phenyl-1H-pyrrole-3-carbaldehyde .
Synthesis Analysis
An efficient sequential multi-component method for the synthesis of N-arylpyrrole-3-carbaldehydes has been developed . This reaction involved a proline-catalyzed direct Mannich reaction-cyclization sequence between succinaldehyde and in situ generated Ar/HetAr/indolyl-imines, followed by IBX-mediated oxidative aromatization in one-pot operation .Molecular Structure Analysis
The InChI code for 1-phenyl-1H-pyrrole-3-carbaldehyde is 1S/C11H9NO/c13-9-10-6-7-12(8-10)11-4-2-1-3-5-11/h1-9H . The InChI key is BLAZTBDCCWAUMD-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
1-Phenyl-1H-pyrrole-3-carbaldehyde is a liquid at room temperature . The exact values for melting point, boiling point, density, and refractive index are not available .Wissenschaftliche Forschungsanwendungen
Pyrrolone Antimalarials Discovery
1-Phenyl-1H-pyrrole-3-carbaldehyde plays a crucial role in the synthesis of pyrrolone derivatives. Researchers have utilized this compound as a reagent in the discovery of novel antimalarial agents. By modifying the pyrrolone scaffold, scientists aim to develop more effective and less toxic drugs to combat malaria .
Organic Synthesis and Medicinal Chemistry
The aldehyde group in 1-phenyl-1H-pyrrole-3-carbaldehyde makes it a versatile building block for organic synthesis. Medicinal chemists often employ it to create structurally diverse compounds. Its reactivity allows for the introduction of various functional groups, making it valuable in drug development and lead optimization .
Fluorinated Pyrrole Derivatives
Researchers have explored the synthesis of fluorinated derivatives of 1-phenyl-1H-pyrrole-3-carbaldehyde. These compounds exhibit unique properties due to the presence of fluorine atoms. Potential applications include materials science, bioimaging, and drug design .
Photophysical Studies and Luminescent Materials
1-Phenyl-1H-pyrrole-3-carbaldehyde derivatives have been investigated for their photophysical properties. Some exhibit fluorescence or phosphorescence, making them interesting candidates for luminescent materials, sensors, and imaging agents. Researchers study their emission behavior and explore applications in optoelectronics .
Catalysis and Asymmetric Synthesis
The pyrrole scaffold in this compound can serve as a chiral ligand in asymmetric catalysis. Researchers have explored its use in metal-catalyzed reactions, such as asymmetric allylation or hydrogenation. These studies contribute to the development of greener and more efficient synthetic methodologies .
Electrochemical Sensors and Biosensors
Functionalized pyrrole derivatives, including 1-phenyl-1H-pyrrole-3-carbaldehyde, have been investigated for their electrochemical properties. Researchers have used them as sensing platforms for detecting analytes such as heavy metals, neurotransmitters, or biomolecules. These sensors find applications in environmental monitoring and medical diagnostics .
Safety And Hazards
Eigenschaften
IUPAC Name |
1-phenylpyrrole-3-carbaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO/c13-9-10-6-7-12(8-10)11-4-2-1-3-5-11/h1-9H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLAZTBDCCWAUMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C=CC(=C2)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-phenyl-1H-pyrrole-3-carbaldehyde | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

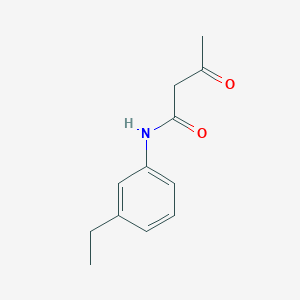
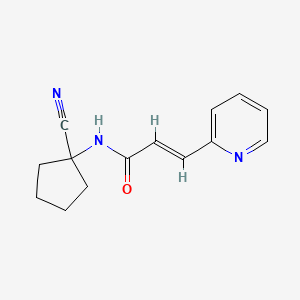

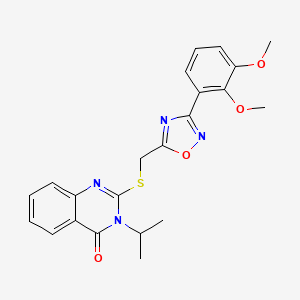

![1-allyl-4,5-diphenyl-2-{[3-(trifluoromethyl)benzyl]sulfonyl}-1H-imidazole](/img/structure/B2524452.png)
![4-((1H-benzo[d]imidazol-1-yl)methyl)-N-(4-methoxybenzyl)piperidine-1-carboxamide oxalate](/img/structure/B2524456.png)
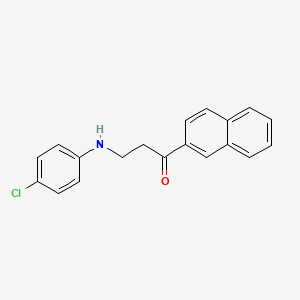
![6-Tert-butyl-2-{[1-(3-chloropyridin-4-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2524460.png)
![2-[(4-Fluoro-benzenesulfonylamino)-methyl]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B2524461.png)
![3-[(4-chloro-1H-pyrazol-1-yl)methyl]-4-methoxybenzoic acid](/img/structure/B2524464.png)
![5-({5-[(4-Chlorophenyl)methyl]-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl}amino)-2-hydroxybenzoic acid](/img/structure/B2524465.png)

![(3-Fluoro-4-methylphenyl)-[4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2524467.png)